

Spectroscopic Analysis of D-Threonine Benzyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *D-Threonine Benzyl Ester Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **D-Threonine Benzyl Ester Hydrochloride** (H-D-Thr-OBzl-HCl), a crucial building block in peptide synthesis and drug development.^[1] The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, outlines the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

D-Threonine Benzyl Ester Hydrochloride is the hydrochloride salt of the benzyl ester of D-threonine. The presence of a chiral center, aromatic and carbonyl groups, and a hydroxyl group gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quality control in synthetic applications.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy for **D-Threonine Benzyl Ester Hydrochloride**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
~7.40-7.30	Multiplet	-	5H, Aromatic (Phenyl)
~5.25	Singlet	-	2H, Benzyl CH ₂
~4.40	Doublet	~3.0	1H, α -CH
~4.15	Multiplet	~6.5	1H, β -CH
~1.30	Doublet	~6.5	3H, γ -CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Carbon Assignment
~170	Carbonyl (C=O)
~135	Aromatic (Quaternary)
~128.5	Aromatic (CH)
~128.0	Aromatic (CH)
~68	Benzyl CH ₂
~67	β -CH
~58	α -CH
~20	γ -CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3400	O-H Stretch	Hydroxyl
~3100-3000	N-H Stretch	Ammonium
~3030	C-H Stretch	Aromatic
~2980	C-H Stretch	Aliphatic
~1740	C=O Stretch	Ester
~1600, ~1495, ~1455	C=C Stretch	Aromatic Ring
~1215	C-O Stretch	Ester
~1100	C-O Stretch	Hydroxyl
~750, ~700	C-H Bend	Aromatic (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR data for **D-Threonine Benzyl Ester Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **D-Threonine Benzyl Ester Hydrochloride**.

Materials:

- **D-Threonine Benzyl Ester Hydrochloride**
- Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **D-Threonine Benzyl Ester Hydrochloride** in 0.6-0.8 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (OH, NH₃⁺).
- Instrument Setup:
 - Tune and shim the spectrometer to the prepared sample to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and relaxation delay.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H experiment.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.
 - Identify the chemical shifts of the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in **D-Threonine Benzyl Ester Hydrochloride**.

Materials:

- **D-Threonine Benzyl Ester Hydrochloride**
- Potassium bromide (KBr), spectroscopic grade
- FT-IR spectrometer with a sample press

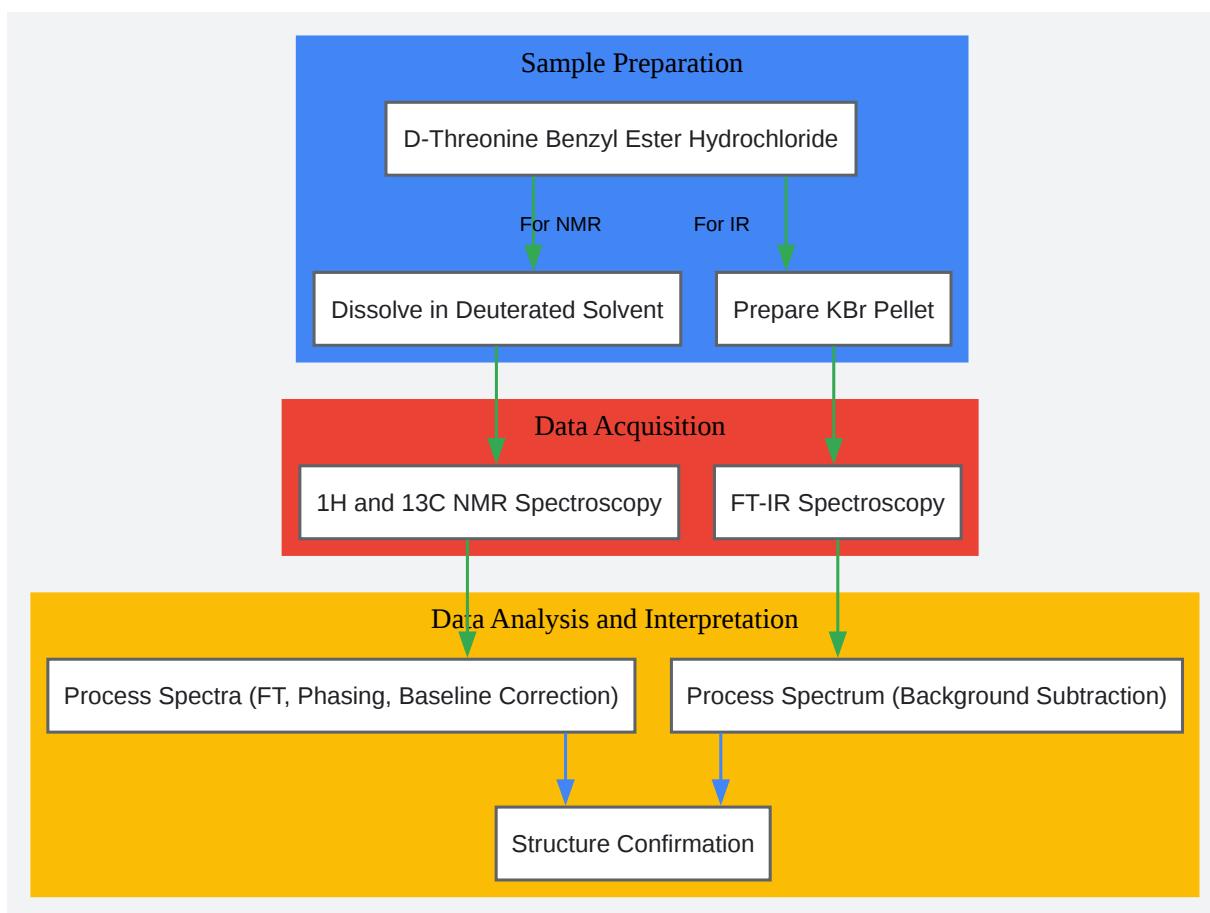
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **D-Threonine Benzyl Ester Hydrochloride** with approximately 100-200 mg of dry KBr using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum:
 - Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum Acquisition:
 - Place the KBr pellet containing the sample in the spectrometer.
 - Acquire the FT-IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.

- Identify the frequencies of the major absorption bands and assign them to the corresponding molecular vibrations and functional groups.

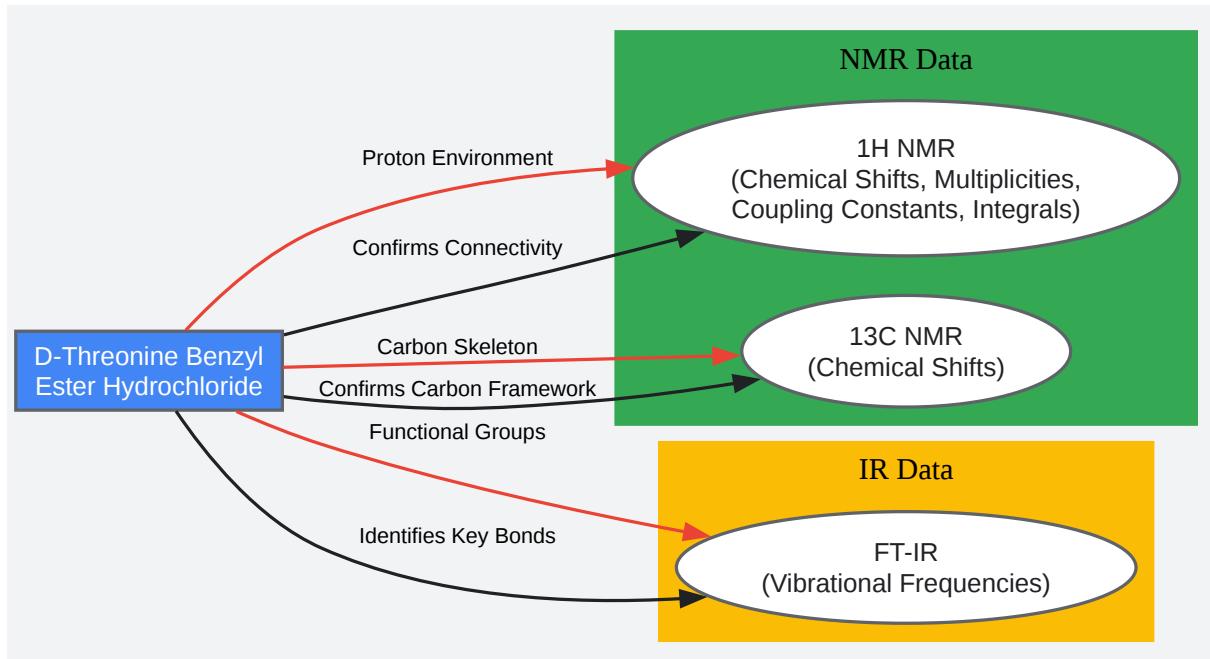
Mandatory Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in structural determination.



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Workflow for Spectroscopic Analysis.



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References

- 1. chemimpex.com [chemimpex.com]
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